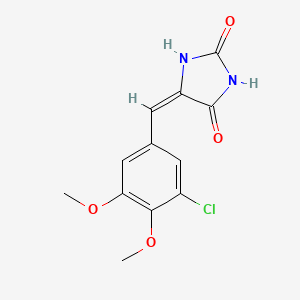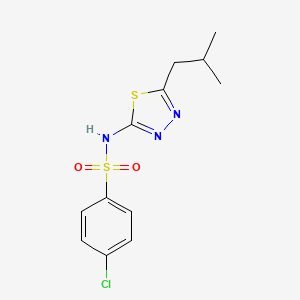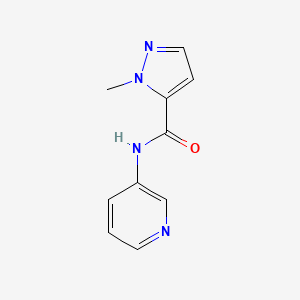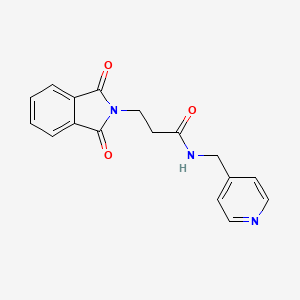![molecular formula C17H17N3O3S B5516623 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)
2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic organic or inorganic substrates. For instance, the synthesis of related acetamide compounds often includes amidation reactions, where acyl chlorides react with amines or phenols in the presence of suitable catalysts and conditions to form the desired acetamide linkage (Xu & Trudell, 2005). Another example includes the use of cyano and fluoro substituted phenols as primary compounds to synthesize novel phenoxy-N-(substituted phenyl) acetamides (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of acetamide derivatives and similar compounds is typically characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the conformational dynamics. For example, Schiff base compounds synthesized from carbonohydrazide have been structurally characterized, revealing detailed information about their molecular geometry and intramolecular interactions (Seck et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of acetamide derivatives can vary widely depending on the substituents attached to the acetamide moiety. These compounds can undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, leading to the formation of new chemical entities. The synthesis and chemical properties of these compounds are often influenced by the nature of the substituents and the reaction conditions employed (Vavasori et al., 2023).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of the substituents. For instance, the crystal structure analysis of specific acetamide compounds provides insights into their solid-state properties and potential applications (Belay et al., 2012).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are defined by their molecular structure. The presence of electron-withdrawing or electron-donating groups in the molecule can significantly alter its reactivity and interactions with other chemical species. Studies on similar compounds provide a basis for understanding the chemical behavior and potential reactivity of "2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide" (Zhang Da-yang, 2004).
科学的研究の応用
Chemical Synthesis and Drug Development
Compounds similar to 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide are often explored for their potential in drug development. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, highlights the role of such compounds in pharmaceutical manufacturing (Magadum & Yadav, 2018). This research demonstrates the importance of specific chemical reactions in producing drug intermediates.
Electrochemical Studies and Analysis
Related compounds have been utilized in electrochemical studies for analyzing pharmaceutical formulations, such as the study of paracetamol (acetaminophen) based on screen-printed electrodes and carbon nanotubes (Fanjul-Bolado et al., 2009). These studies are crucial for developing new analytical methods for drug quality control.
Structural Characterization and Antioxidant Activity
The synthesis and characterization of carbonohydrazide derivatives provide insight into the structural aspects and potential antioxidant activities of these compounds (Seck et al., 2020). Understanding the structure-activity relationship of these compounds can lead to the development of new antioxidants.
作用機序
The compound PA regulates the activation of caspase-1 through interaction with the caspase-1 active site . In an AR animal model, PA significantly reduced the rub scoring increased by ovalbumin (OVA). The up-regulated IgE, histamine, interleukin (IL)-1β, and thymic stromal lymphopoietin (TSLP) levels in the serum of OVA-sensitized mice were significantly decreased by the treatment with PA .
将来の方向性
While specific future directions are not outlined in the available resources, the study concludes that PA showed the possibility to regulate AR in OVA-induced AR models, suggesting that it has therapeutic potential for the management of AR as a lead compound . This indicates that future research could potentially explore its use as a therapeutic agent in the treatment of allergic rhinitis.
特性
IUPAC Name |
2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-16(21)11-23-14-8-6-13(7-9-14)10-19-20-17(22)12-24-15-4-2-1-3-5-15/h1-10H,11-12H2,(H2,18,21)(H,20,22)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRLMUKOAKDUID-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)
![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)
![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)
![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
![2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)
![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)


![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)


